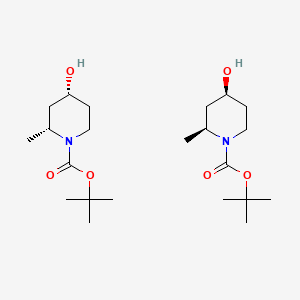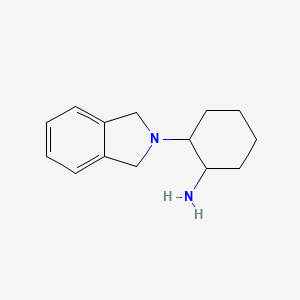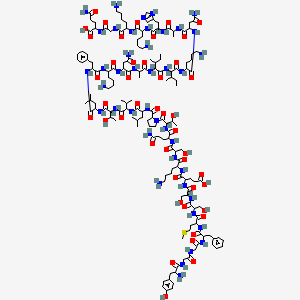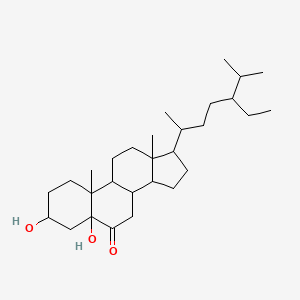![molecular formula C19H18F2O6 B12316771 (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque est un composé organique synthétique de formule moléculaire C19H18F2O6 et d'une masse moléculaire de 380,34 g/mol . Ce composé est caractérisé par la présence de groupes difluorométhoxy et méthoxy liés à un cycle phényle, ainsi qu'une partie acide prop-2-énoïque. Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse de l'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque implique plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce tels que le 4-(difluorométhoxy)-3-méthoxybenzaldéhyde et le 3,4-diméthoxybenzaldéhyde.
Réaction de condensation : Les deux dérivés benzaldéhyde subissent une réaction de condensation en présence d'une base, telle que l'hydroxyde de sodium, pour former l'intermédiaire chalcone correspondant.
Oxydation : L'intermédiaire chalcone est ensuite soumis à une réaction d'oxydation en utilisant un agent oxydant comme le permanganate de potassium pour donner le produit final, l'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque.
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, assurant un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
L'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation d'alcools ou d'autres produits réduits.
Substitution : La présence de groupes méthoxy et difluorométhoxy permet des réactions de substitution nucléophile, où ces groupes peuvent être remplacés par d'autres nucléophiles dans des conditions appropriées.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, l'éthanol, et des températures de réaction allant de la température ambiante aux conditions de reflux.
Applications De Recherche Scientifique
L'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires, antioxydantes et antimicrobiennes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux, notamment les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque implique son interaction avec des cibles moléculaires et des voies spécifiques . Les groupes difluorométhoxy et méthoxy du composé jouent un rôle crucial dans son affinité de liaison et sa sélectivité envers ces cibles. Il peut agir comme un inhibiteur ou un modulateur des enzymes et des récepteurs impliqués dans divers processus biologiques, conduisant aux effets observés.
Mécanisme D'action
The mechanism of action of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways . The compound’s difluoromethoxy and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
L'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque peut être comparé à d'autres composés similaires, tels que :
Acide 3-(cyclopropylméthoxy)-4-(difluorométhoxy)benzoïque : Ce composé partage le groupe difluorométhoxy mais diffère par la présence d'un groupe cyclopropylméthoxy au lieu du groupe méthoxy.
Acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]prop-2-énoïque : Ce composé est structurellement similaire mais n'a pas les groupes méthoxy supplémentaires sur le cycle phényle.
Le caractère unique de l'acide 3-[4-(difluorométhoxy)-3-méthoxyphényl]-2-(3,4-diméthoxyphényl)prop-2-énoïque réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H18F2O6 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
(Z)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H18F2O6/c1-24-14-7-5-12(10-17(14)26-3)13(18(22)23)8-11-4-6-15(27-19(20)21)16(9-11)25-2/h4-10,19H,1-3H3,(H,22,23)/b13-8- |
Clé InChI |
QQYYMQQANNDTRE-JYRVWZFOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C(=C/C2=CC(=C(C=C2)OC(F)F)OC)/C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)OC(F)F)OC)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


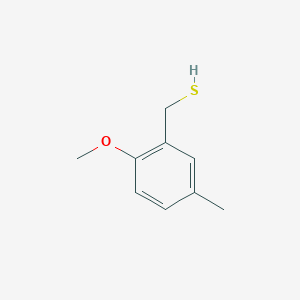
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)
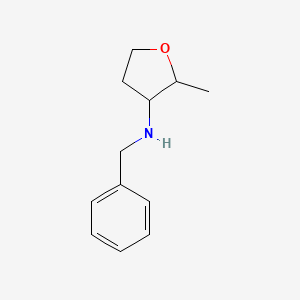
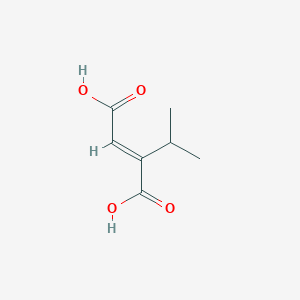
![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)
![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)
![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
